1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methyl-1,2,4-triazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-7-6-3-8(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPJVVIQUZWMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153334-40-8 | |
| Record name | 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Enduring Significance of 1,2,4 Triazole Heterocycles in Modern Chemistry.imist.mawisdomlib.org
The 1,2,4-triazole (B32235) ring, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. imist.manih.gov Its prevalence stems from a combination of favorable properties including metabolic stability, hydrogen bonding capability, and the ability to serve as a pharmacophore that can interact with biological targets with high affinity. nih.gov These characteristics have led to the incorporation of the 1,2,4-triazole scaffold into a wide array of commercially successful pharmaceuticals. nih.gov
The versatility of the 1,2,4-triazole nucleus allows for the synthesis of a vast number of derivatives with a broad spectrum of biological activities. imist.maresearchgate.net These include antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. imist.mawisdomlib.orgresearchgate.net The ability to readily modify the triazole ring at various positions enables chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its biological efficacy and selectivity. nih.govnih.gov This adaptability has fueled continuous research into novel synthetic methodologies and applications for this important class of heterocycles. zsmu.edu.ua
The Structural Context of Ethanone Linked 1,2,4 Triazole Derivatives
The linkage of an ethanone (B97240) group to the 1,2,4-triazole (B32235) ring, as seen in 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone, introduces a key functional group that significantly influences the molecule's chemical behavior and potential applications. The acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
The presence of the ethanone moiety can impact the electronic distribution within the triazole ring, potentially modulating its reactivity and interaction with biological targets. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. Furthermore, the methyl group of the ethanone can be a site for further functionalization, offering another avenue for structural diversification.
The Academic Research Landscape and Emerging Directions for 1 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethanone
Overview of Established Synthetic Routes to 1,2,4-Triazole Systems
The synthesis of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with several reliable methods being developed over the years. researchgate.netmdpi.comnih.govnih.gov These methods often start from acyclic precursors containing the necessary nitrogen and carbon atoms, which are then cyclized to form the stable triazole ring.
Amidrazone-Based Cyclization Pathways
Amidrazones are versatile precursors for the synthesis of a wide range of nitrogen-containing heterocycles, including 1,2,4-triazoles. researchgate.netorganic-chemistry.org The reaction of amidrazones with various electrophilic reagents can lead to the formation of the triazole ring. For instance, the reaction of 2,2,2-trichloroethyl imidates with amidrazones has been shown to efficiently produce 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and can be carried out in a solvent like polyethylene (B3416737) glycol (PEG). organic-chemistry.org
Another notable example is the use of trifluoromethylated amidrazones to synthesize trifluoromethyl-substituted 1,2,4-triazoles. These amidrazone intermediates, prepared from N-aryl-2,2,2-trifluoroacetimidoyl chlorides and hydrazine (B178648) hydrate (B1144303), undergo a nucleophilic intramolecular cyclization with trifluoroacetic anhydride (B1165640) to yield 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles in high yields. zsmu.edu.ua
A study also presented a new approach for the synthesis of 1,2,4-triazole nucleosides by reacting benzamidrazone hydroiodide with various sugars like D-glucose, D-galactose, and D-arabinose, followed by acetylation. arid.my
| Starting Materials | Reagents | Product | Yield | Reference |
| Amidrazones, 2,2,2-Trichloroethyl imidates | p-Toluenesulfonic acid, Polyethylene glycol | 3,4,5-Trisubstituted 1,2,4-triazoles | Excellent | organic-chemistry.org |
| Trifluoromethylated amidrazones, Trifluoroacetic anhydride | Et3N (triethylamine) | 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles | Up to 98% | zsmu.edu.ua |
| Benzamidrazone hydroiodide, D-glucose/D-galactose/D-arabinose | Acetic anhydride | Nucleosides of 1,2,4-triazole | - | arid.my |
| C-Glucosyl tosylamidrazones, Aromatic acid chlorides | - | 3-(β-D-Glucopyranosyl)-5-substituted-1,2,4-triazoles | Good | organic-chemistry.org |
Hydrazide-Derived Approaches
Hydrazides are fundamental building blocks in the synthesis of 1,2,4-triazoles. mdpi.comnih.govgoogle.comresearchgate.netgoogle.com Several named reactions and novel methods utilize hydrazides to construct the triazole core.
The Pellizzari Reaction is a classic method that involves the reaction of an amide with an acyl hydrazide upon heating to produce 3,5-disubstituted-1,2,4-triazoles. nih.govchemicalbook.com Another traditional approach is the Einhorn–Brunner Reaction , which is the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. nih.govchemicalbook.com
More contemporary methods have also been developed. For example, N4-amino-1,2,4-triazoles can be synthesized in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation in the absence of a solvent. nih.gov A general method for preparing 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides has been devised, which proceeds via trifluoroanhydride activation followed by microwave-induced cyclodehydration. researchgate.net
| Reaction Name/Method | Starting Materials | Key Features | Product | Reference |
| Pellizzari Reaction | Amide, Acyl hydrazide | Heating of reactants | 3,5-Disubstituted-1,2,4-triazoles | nih.govchemicalbook.com |
| Einhorn–Brunner Reaction | Hydrazine/Monosubstituted hydrazine, Diacylamines | Weak acid catalyst | 1,2,4-Triazoles | nih.govchemicalbook.com |
| Microwave-assisted synthesis | Substituted aryl hydrazides, Hydrazine hydrate | Solvent-free, microwave irradiation | N4-amino-1,2,4-triazoles | nih.gov |
| Trifluoroanhydride activation | Hydrazides, Secondary amides | Microwave-induced cyclodehydration | 3,4,5-Trisubstituted 1,2,4-triazoles | researchgate.net |
Thiosemicarbazide (B42300) Cyclocondensation Strategies
Thiosemicarbazide and its derivatives are widely used starting materials for the synthesis of 1,2,4-triazole-3-thiones and related compounds. nih.govnih.gov These methods are valuable due to the potential for further functionalization of the resulting thione group.
A common strategy involves the cyclization of thiosemicarbazides in a basic medium. nih.gov For instance, reacting acid hydrazides with various isothiocyanates produces thiosemicarbazide derivatives, which can then be efficiently cyclized using a base like sodium hydroxide (B78521) to yield the desired 1,2,4-triazole-3-thiones. nih.gov
The reaction of thiosemicarbazide with formic acid is a known method for producing 1,2,4-triazole-3-thiol. zsmu.edu.ua Additionally, hybrid molecules containing both a 1,2,4-triazole ring and a (thio)semicarbazide moiety have been synthesized, starting from 4-amino-1-pentyl-3-phenyl-1H-1,2,4-triazole-5(4H)-one. acs.org
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. researchgate.netnih.govgoogle.comrdd.edu.iq
A metal-free, base-promoted, three-component reaction has been reported for the synthesis of hybrid molecules linking 1,3-diones and 1,2,4-triazoles. nih.gov This reaction utilizes a 1,3-dione, a trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of sodium carbonate. nih.gov Copper-catalyzed MCRs are also prevalent. For example, a three-component reaction of an alkynic acid, diesel ether, and an azide (B81097) has been used to produce N-alkyl-5-seleno-1,2,3-triazoles, showcasing the versatility of MCRs. researchgate.net
Another significant MCR allows for the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, aminopyridines, and pyrimidines. rdd.edu.iq This transformation demonstrates the power of MCRs in rapidly building molecular diversity. rdd.edu.iq
Cycloaddition Reactions in 1,2,4-Triazole Synthesis
Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful tool for the construction of five-membered heterocyclic rings like 1,2,4-triazoles. nih.govchemicalbook.com
A notable example is the reaction between aryl diazonium salts and isocyanides. mdpi.com Depending on the metal catalyst used, this [3+2] cycloaddition can selectively produce either 1,3-disubstituted or 1,5-disubstituted-1,2,4-triazoles. mdpi.com Photochemical methods have also been employed; for instance, the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates can lead to the formation of 1,2,4-triazoles through an azomethine ylide intermediate.
Furthermore, certain 1,2,4-triazole derivatives can themselves participate in cycloaddition reactions. 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its methyl analog, 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD), are well-known as reactive aza-dienophiles in Diels-Alder reactions. chemicalbook.com
Specific Synthetic Pathways to this compound Derivatives
While a direct, detailed synthesis of this compound is not extensively documented in the reviewed literature, several synthetic routes to its close analogs and derivatives have been reported. These methods provide valuable insights into the construction of the core 4-methyl-1,2,4-triazol-3-yl moiety.
One prominent synthetic strategy involves the construction of the 4-methyl-1,2,4-triazole-3-thiol (B7784196) ring system, which can then be further functionalized. A multi-step synthesis starting from 3-bromobenzoic acid has been described to produce N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. The key steps in this synthesis are outlined below:
Conversion of 3-bromobenzoic acid to its methyl ester, methyl-3-bromobenzoate.
Transformation of the ester to 3-bromobenzohydrazide.
Cyclization of the hydrazide to form the core intermediate, 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Finally, this thiol is coupled with various N-substituted-2-chloro-N-phenylpropanamides to yield the target derivatives.
Another approach to synthesizing 4-methyl-1,2,4-triazol-3-yl derivatives starts from a suitable hydrazide. researchgate.net This method involves the following sequence:
Reaction of the starting hydrazide with methyl isothiocyanate in ethanol.
Cyclization of the resulting thiosemicarbazide derivative using a base like potassium carbonate.
Desulfurization of the triazole-thione intermediate using Raney Nickel to afford the 4-methyl-1,2,4-triazol-3-yl amine.
This amine can then be further acylated or otherwise modified to produce a variety of derivatives. researchgate.net
Furthermore, the synthesis of 2-((5-(4-(1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazole-3-yl)thio)-1-R-1-ones has been reported. google.com This synthesis begins with the reaction of methyl-4-formylbenzoate and o-phenylenediamine, followed by several steps to construct the benzimidazole (B57391) and triazole rings, ultimately leading to the desired thioether derivatives. google.com
| Starting Material | Key Intermediates/Reagents | Final Product Type | Reference |
| 3-Bromobenzoic acid | 3-Bromobenzohydrazide, 5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, N-substituted-2-chloro-N-phenylpropanamides | N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamides | |
| Hydrazide | Methyl isothiocyanate, Raney Nickel | 4-Methyl-1,2,4-triazol-3-yl amine derivatives | researchgate.net |
| Methyl-4-formylbenzoate, o-Phenylenediamine | Methyl-4-(1H-benzimidazol-2-yl)benzoate, 4-Methyl-1,2,4-triazole-3-thiol derivative | 2-((5-(4-(1H-Benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazole-3-yl)thio)-1-R-1-ones | google.com |
Synthesis from 4-Methyl-4H-1,2,4-triazole-3-thiol Precursors
The foundational step in many synthetic routes towards 3-substituted 4-methyl-1,2,4-triazoles is the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol. This precursor is typically synthesized through the cyclization of a thiosemicarbazide derivative. zsmu.edu.ua One common method involves the reaction of the appropriate acid hydrazide with an isothiocyanate, followed by cyclization of the resulting 1,4-disubstituted thiosemicarbazide. nih.gov The general mechanism for the formation of the 4H-1,2,4-triazole-3-thiol ring has been proposed to occur via the cyclization of thiourea (B124793) derivatives. nih.gov
Alkylation Reactions of Triazole Thioethers to Form Ethanone Linkages
Once 4-methyl-4H-1,2,4-triazole-3-thiol is obtained, the sulfur atom provides a convenient handle for introducing various side chains through S-alkylation. To form an ethanone linkage, a common strategy is to alkylate the thiol with a reagent containing a two-carbon chain that can be subsequently converted to the acetyl group. A widely used reagent for this purpose is ethyl chloroacetate (B1199739). The reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in a suitable solvent and in the presence of a base yields ethyl 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate. nih.gov This reaction is generally chemoselective, affording the S-alkylated product. nih.gov
| Starting Material | Reagent | Product | Reference |
| 4-Methyl-4H-1,2,4-triazole-3-thiol | Ethyl chloroacetate | Ethyl 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate | nih.gov |
| 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiols | Ethyl chloroacetate | Corresponding S-alkyl derivatives | nih.gov |
Cyclization of [(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide Intermediates
The ethyl ester intermediate, ethyl 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate, can be further elaborated to form a hydrazide, which is a versatile precursor for various heterocyclic systems. This is typically achieved through hydrazinolysis, where the ester is treated with hydrazine hydrate. This reaction yields 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide. zsmu.edu.uanih.gov This acetohydrazide intermediate can then be used in subsequent reactions, such as condensation with aldehydes or ketones, or further cyclization to generate more complex triazole derivatives. nih.gov For instance, reaction of the acid hydrazide with phthalic anhydride can yield phthalimide-containing derivatives. nih.gov
| Starting Material | Reagent | Product | Reference |
| Ethyl 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate | Hydrazine hydrate | 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | nih.gov |
| Acid hydrazide derivatives | Phthalic anhydride | Phthalimide derivatives | nih.gov |
Advanced Synthetic Techniques and Catalysis in the Production of 1,2,4-Triazolyl Ethanones
To improve the efficiency, yield, and environmental footprint of the synthesis of 1,2,4-triazole derivatives, including ethanone-substituted analogs, various advanced techniques have been developed. These methods often offer advantages over traditional synthetic protocols, such as shorter reaction times and milder reaction conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields for the synthesis of heterocyclic compounds. nih.gov The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.org Furthermore, triflic anhydride activation followed by microwave-induced cyclodehydration provides a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. organic-chemistry.org These microwave-assisted methods offer a green and efficient alternative to conventional heating for the preparation of 1,2,4-triazolyl ethanones and their analogs. nih.gov
| Synthetic Approach | Key Features | Reference |
| Hydrazines and formamide | Catalyst-free, excellent functional-group tolerance | organic-chemistry.org |
| Secondary amides and hydrazides with triflic anhydride | One-pot, cyclodehydration | organic-chemistry.org |
Metal-Free Oxidative Functionalization Approaches
The development of metal-free synthetic methods is a key goal in green chemistry to avoid the use of potentially toxic and expensive metal catalysts. For the synthesis of 1,2,4-triazoles, metal-free approaches have been reported. For example, a metal-free [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactic acid can produce 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org While not directly yielding an ethanone substituent, these methods showcase the potential for constructing the triazole core without metal catalysis, which could be adapted for the synthesis of the target compound.
Copper-Catalyzed Reaction Systems
Copper-catalyzed reactions are widely used in the synthesis of nitrogen-containing heterocycles due to the low cost and low toxicity of copper catalysts. Several copper-catalyzed methods for the synthesis of 1,2,4-triazoles have been developed. A copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org Another approach involves a copper-catalyzed intermolecular [3+2] cycloaddition that affords 1,2,4-triazoles in medium to high yields. frontiersin.org Furthermore, a copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles via a cascade addition-oxidation-cyclization process. frontiersin.org These copper-catalyzed systems offer versatile and efficient routes to a variety of substituted 1,2,4-triazoles.
| Catalytic System | Reaction Type | Key Advantages | Reference |
| Copper catalyst with air | Oxidative coupling | Readily available and inexpensive materials | organic-chemistry.org |
| Copper catalyst | [3+2] cycloaddition | Medium to high yields | frontiersin.org |
| Copper catalyst | Cascade addition-oxidation-cyclization | One-pot synthesis | frontiersin.org |
Green Chemistry Principles in Synthesis
The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives. nih.govrsc.org These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. semanticscholar.org The application of these principles to the synthesis of this compound and its analogs involves the use of alternative energy sources, environmentally benign solvents, and greener catalytic systems.
One of the key areas of development in green chemistry is the use of alternative energy sources such as microwave irradiation and ultrasound. nih.govmdpi.com Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields in the formation of 1,2,4-triazole systems. jmrionline.comjmrionline.com This technique offers a more energy-efficient alternative to conventional heating methods. jmrionline.com Similarly, ultrasound-assisted synthesis has emerged as a green method for producing 1,2,3-triazole derivatives, suggesting its potential applicability to 1,2,4-triazole synthesis as well. mdpi.com
The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, research has focused on identifying greener alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions, including the synthesis of 1,2,3-triazoles. consensus.app Another promising green solvent is Cyrene™, a biodegradable, non-toxic solvent derived from cellulose, which has been successfully used in the synthesis of 1,2,3-triazoles, offering a sustainable alternative to solvents like DMF and DMSO. nih.govresearchgate.netnih.gov The protocol allows for product isolation by simple precipitation in water, which minimizes waste and avoids the need for organic solvent extractions and chromatography. nih.govresearchgate.net Glycerol, a byproduct of biodiesel production, has also been employed as a green solvent for the synthesis of 1,2,3-triazoles. consensus.app Furthermore, deep eutectic solvents (DES) are gaining attention as environmentally friendly reaction media for the synthesis of 1,2,3-triazoles. consensus.app
In addition to alternative energy sources and green solvents, the development of eco-friendly catalytic systems is a cornerstone of green chemistry. For the synthesis of 1,2,4-triazoles, metal-free reaction conditions and the use of recyclable catalysts are being explored. isres.org For instance, copper-catalyzed reactions in green solvents have been developed for the synthesis of triazoles. consensus.app In the context of N-methylation, a crucial step for obtaining the 4-methyl group in the target compound, greener methods are being investigated. Dimethyl sulfoxide (B87167) (DMSO), a low-toxicity solvent, has been utilized as a methylating agent in a catalyst-free system, offering a safer alternative to traditional methylating reagents. chemistryviews.org Another approach involves the use of methanol (B129727) as both a reducing agent and a C1 source in the N-methylation of nitroarenes, catalyzed by an iridium complex, presenting a green route to N-methyl amines. rsc.org
The table below summarizes various green chemistry approaches that could be applied to the synthesis of this compound and its analogs, based on established methods for related triazole derivatives.
Table 1: Application of Green Chemistry Principles in the Synthesis of Triazole Analogs
| Green Chemistry Principle | Approach | Potential Application in Synthesis | Reference |
|---|---|---|---|
| Alternative Energy Source | Microwave Irradiation | Accelerated cyclization to form the 1,2,4-triazole ring. | jmrionline.comjmrionline.com |
| Ultrasound | Enhanced reaction rates and yields in the formation of the triazole core. | mdpi.com | |
| Green Solvents | Water | As a solvent for the cycloaddition step. | consensus.app |
| Cyrene™ | Replacement for traditional polar aprotic solvents like DMF and DMSO. | nih.govresearchgate.netnih.gov | |
| Glycerol | As a biodegradable and recyclable solvent for the synthesis. | consensus.app | |
| Deep Eutectic Solvents (DES) | As a green reaction medium for the triazole ring formation. | consensus.app | |
| Greener Reagents/Catalysts | Catalyst-free N-methylation | Using DMSO as a less toxic methylating agent for the N-methylation of the triazole ring. | chemistryviews.org |
| Iridium-catalyzed N-methylation | Using methanol as a green methylating agent. | rsc.org |
Table 2: Research Findings on Green Synthesis of 1,2,4-Triazole Derivatives
| Reaction | Catalyst/Conditions | Green Aspect | Yield | Reference |
|---|---|---|---|---|
| One-pot synthesis of aryl-triazolo-1,3,4-thiadiazoles | AlCl₃, microwave irradiation (2-3 min), solvent-free | Microwave heating, solvent-free conditions | Improved yield | jmrionline.comjmrionline.com |
| Synthesis of 1,2,4-triazoles | Microwave irradiation | Reduced reaction time and energy consumption | High | mdpi.com |
| Synthesis of 1,2,4-triazole derivatives | Copper catalyst, O₂ as oxidant | Use of a common metal catalyst and a green oxidant | Not specified | isres.org |
By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, efficient, and environmentally responsible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts are influenced by the electronic nature of the 1,2,4-triazole ring and the adjacent acetyl and methyl groups.
The key proton signals would include:
A singlet for the methyl protons of the ethanone (acetyl) group (CH₃-C=O). This signal is expected to appear in the range of δ 2.5-2.7 ppm.
A singlet for the N-methyl protons (N-CH₃) on the triazole ring. This signal is anticipated at approximately δ 3.6-4.0 ppm, shifted downfield due to the attachment to the electronegative nitrogen atom.
A singlet corresponding to the C5-H proton of the 1,2,4-triazole ring. This proton is expected to resonate at a downfield position, typically in the range of δ 8.0-9.0 ppm, owing to the deshielding effect of the aromatic and electron-deficient triazole system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (acetyl) | 2.5 - 2.7 | Singlet |
| N-CH₃ | 3.6 - 4.0 | Singlet |
| C5-H (triazole) | 8.0 - 9.0 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
The anticipated ¹³C NMR signals are:
A signal for the methyl carbon of the acetyl group (CH₃-C=O), typically appearing in the upfield region around δ 25-30 ppm.
A signal for the N-methyl carbon (N-CH₃), which would be found in the range of δ 30-35 ppm.
The C5 carbon of the triazole ring is expected to resonate at approximately δ 140-150 ppm.
The C3 carbon of the triazole ring, being attached to the acetyl group, would appear further downfield, likely in the range of δ 150-160 ppm.
The carbonyl carbon (C=O) of the acetyl group will be the most downfield signal, expected in the region of δ 190-200 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ (acetyl) | 25 - 30 |
| N-CH₃ | 30 - 35 |
| C5 (triazole) | 140 - 150 |
| C3 (triazole) | 150 - 160 |
| C=O (acetyl) | 190 - 200 |
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Experiments
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed. These experiments are crucial for complex molecules where one-dimensional spectra might be ambiguous. For instance, in related 4-amino-4H-1,2,4-triazole derivatives, 2D NMR has been instrumental in confirming structural assignments. researchgate.net
Key 2D NMR experiments would include:
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, as all the expected proton signals in this compound are singlets, no cross-peaks are anticipated, confirming the absence of vicinal proton-proton coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms (e.g., the N-CH₃ protons to the N-CH₃ carbon).
Vibrational Spectroscopy: Infrared (IR) Spectrometry
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the various bond vibrations. In studies of similar 1,2,4-triazole derivatives, IR spectroscopy has been routinely used to confirm the presence of key functional groups. researchgate.net
The expected characteristic IR absorption bands include:
C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbonyl group of the acetyl moiety.
C=N and N=N Stretches: The triazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds, typically appearing in the 1500-1650 cm⁻¹ region.
C-H Bending and Stretching: Vibrations corresponding to the C-H bonds of the methyl and triazole ring protons would be observed. Aromatic C-H stretching usually appears above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bonds within the triazole ring and the N-methyl group will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1680 - 1720 | Strong |
| C=N / N=N (Triazole) | 1500 - 1650 | Medium to Strong |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C-H (Aromatic/Triazole) | 3000 - 3100 | Medium |
| C-N | 1000 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₅H₇N₃O). The calculated monoisotopic mass is 125.0589 g/mol .
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for related 1,2,4-triazole derivatives involve the loss of small neutral molecules. chemicalbook.com For the title compound, characteristic fragmentation would likely involve:
Loss of the acetyl group (•COCH₃) leading to a fragment ion corresponding to the 4-methyl-4H-1,2,4-triazol-3-yl cation.
Cleavage of the N-methyl group (•CH₃).
Fragmentation of the triazole ring itself.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While no crystal structure for this compound has been reported, analysis of related structures provides insight into its likely solid-state conformation.
For instance, the crystal structures of other substituted 1,2,4-triazoles reveal that the triazole ring is planar. The substituents on the ring will adopt conformations that minimize steric hindrance. In the case of this compound, the acetyl group at the C3 position and the methyl group at the N4 position will influence the crystal packing through intermolecular interactions such as C-H···N or C-H···O hydrogen bonds. The planarity of the triazole ring and the acetyl group may be slightly distorted depending on the crystal packing forces.
Table 4: Predicted Crystallographic Parameters for this compound (based on analogs)
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Intermolecular Interactions | C-H···N and C-H···O hydrogen bonds |
Crystal System and Space Group Analysis
Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group of this compound has not been determined or published. This fundamental crystallographic data is a prerequisite for a complete understanding of its solid-state structure.
Molecular Geometry and Conformation within the Crystal Lattice
Without experimental single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and torsion angles of the this compound molecule within a crystal are unknown. While computational modeling could predict these parameters, such theoretical data falls outside the scope of this experimentally focused article.
Intermolecular Interactions and Crystal Packing Motifs
A detailed description of the intermolecular forces, such as hydrogen bonds, van der Waals forces, or π-π stacking, that govern the packing of this compound molecules in a crystal cannot be provided. The identification of specific packing motifs is contingent on the availability of its crystal structure.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions within a crystal, cannot be performed without the underlying crystallographic information file (CIF). Consequently, a quantitative breakdown of the intermolecular contacts is not available.
It is important to note that the absence of this data in the public domain does not preclude its existence in proprietary research or future publications. Further experimental work, specifically single-crystal X-ray diffraction analysis, would be required to elucidate the detailed structural information for this compound as outlined.
Computational Chemistry and Theoretical Investigations of 1 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethanone
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dnu.dp.ua It is widely employed in chemistry and materials science to predict and analyze molecular properties. DFT calculations for 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone involve determining the lowest energy arrangement of its atoms and the distribution of electrons within the molecule.
A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. arxiv.orgarxiv.org This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of this compound until the forces on each atom are negligible. scispace.com The resulting optimized structure provides a realistic three-dimensional representation of the molecule. For complex molecules, this process is essential as it dictates many of the compound's physical and chemical properties. arxiv.org
Table 1: Key Geometric Parameters for Optimization in this compound This table illustrates the types of parameters that are determined during geometry optimization. Actual values would be obtained from specific DFT calculations.
| Parameter Type | Atoms Involved (Example) | Description |
|---|---|---|
| Bond Length | C=O (ethanone group) | The distance between the carbon and oxygen atoms of the carbonyl group. |
| Bond Length | N-N (triazole ring) | The distance between adjacent nitrogen atoms in the triazole ring. |
| Bond Length | C-N (ring-substituent) | The distance between the triazole ring and the ethanone (B97240) substituent. |
| Bond Angle | O=C-C | The angle formed by the carbonyl oxygen, carbonyl carbon, and adjacent carbon. |
| Bond Angle | C-N-C (triazole ring) | The angle within the triazole ring. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.com The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net
The energies of the HOMO and LUMO are critical parameters derived from DFT calculations. researchgate.net The HOMO energy (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher EHOMO value suggests a better electron-donating capability. Conversely, the LUMO energy (ELUMO) is related to the electron affinity and signifies the molecule's ability to accept electrons. researchgate.net A lower ELUMO value indicates a greater capacity for accepting electrons. The spatial distribution of these orbitals also reveals the likely sites for nucleophilic and electrophilic attack.
Table 2: Frontier Molecular Orbital Energies This table shows the type of data generated from FMO analysis. Values are typically reported in electron volts (eV).
| Molecular Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | Calculated Value | Electron Donor |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwuxiapptec.com A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state, making the molecule more polarizable. researchgate.netstackexchange.com
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.govresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. irjweb.comedu.krd
Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small energy gap and are more reactive. edu.krdnih.gov
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net
Table 3: Global Reactivity Descriptors for this compound This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies. The values would be calculated based on the specific results of a DFT study.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |
| Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP surface illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the context of 1,2,4-triazole (B32235) derivatives, MEP analysis helps in understanding intermolecular interactions and the molecule's behavior in biological systems. researchgate.net
For this compound, the MEP map would be characterized by distinct regions of varying potential. The nitrogen atoms of the triazole ring, particularly the pyridine-like nitrogens (N1 and N2), are expected to be the most electron-rich areas, indicated by deep red or yellow colors on the MEP map. These regions represent the sites most susceptible to electrophilic attack and are key in forming hydrogen bonds. The oxygen atom of the ethanone group's carbonyl function would also display a significant negative potential, making it a primary site for nucleophilic interactions.
Conversely, the hydrogen atoms, especially those on the methyl groups, and the areas around the carbon atoms of the triazole ring would exhibit positive electrostatic potential (blue color), indicating their susceptibility to nucleophilic attack. The analysis of the MEP surface provides insights into how the molecule interacts with other molecules, such as biological receptors or solvents. researchgate.net
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Molecular Stability
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability. nih.govjcchems.com
In derivatives of this compound, NBO analysis reveals significant delocalization of electron density, contributing to the aromaticity and stability of the triazole ring. nih.gov The interactions involve the lone pair electrons on the nitrogen and oxygen atoms and the π-antibonding orbitals of the ring and the carbonyl group. The stabilization energy, E(2), associated with these delocalizations can be calculated using second-order perturbation theory. nih.gov
Key interactions identified through NBO analysis in similar 1,2,4-triazole systems include:
LP(N) → σ(C-N)* and LP(N) → π(C=N)*: These interactions involve the lone pair electrons of one nitrogen atom donating into the antibonding orbitals of adjacent bonds. This electron delocalization is fundamental to the stability of the heterocyclic ring. jcchems.com
π → π *: Intramolecular charge transfer within the π-system of the triazole ring contributes significantly to its electronic properties and stability.
LP(O) → σ(C-C)*: The lone pair on the carbonyl oxygen can interact with adjacent antibonding orbitals, influencing the conformation and electronic properties of the ethanone substituent.
A study on 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione highlighted that electronic delocalization from non-bonding lone-pair orbitals of the sulfur atom to neighboring σ* antibonding orbitals (LP(S) → σ*N-C) significantly influences the stability of different isomers and the kinetics of their interconversion. jcchems.com For this compound, similar delocalizations involving the nitrogen lone pairs and the carbonyl group are expected to be crucial determinants of its stability and reactivity.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(N1) | π(C3-N4) | ~20-50 | Lone Pair → π Delocalization |
| π(C3-N4) | π(N1-C5) | ~15-30 | π → π Delocalization |
| LP(O) | σ(C-C) | ~2-5 | Lone Pair → σ Hyperconjugation |
Note: The values in the table are illustrative, based on typical findings for heterocyclic systems, as specific data for the title compound is not available.
Studies on Tautomerism and Isomerism of Triazole Systems
The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. researchgate.net For the parent 1,2,4-triazole, two primary tautomeric forms exist: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netresearchgate.net Numerous theoretical and physical studies have indicated that the 1H tautomer is generally more stable than the 4H form. ijsr.net
In substituted 1,2,4-triazoles, the position and electronic nature of the substituents significantly influence the tautomeric equilibrium. researchgate.netijsr.net For this compound, the methyl group is fixed at the N4 position, which prevents the typical 1H/4H tautomerism involving proton migration between these nitrogens.
Thermodynamic and Kinetic Studies of Chemical Transformations
Computational studies are instrumental in elucidating the mechanisms of chemical reactions by calculating activation energies (Ea) and characterizing transition state (TS) structures. For reactions involving 1,2,4-triazole derivatives, such as isomerization, cycloaddition, or decomposition, density functional theory (DFT) is commonly employed to map the potential energy surface. researchgate.netzsmu.edu.uanih.gov
The activation energy represents the energy barrier that must be overcome for a reaction to occur. A lower activation energy implies a faster reaction rate. Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The geometry and vibrational frequencies of the TS provide critical information about the reaction mechanism.
For example, theoretical studies on the isomerization of a 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione showed that the energy barrier for the formation of one isomer was significantly lower (~14 kcal/mol) than for the reverse reaction, indicating that the process is kinetically favored in one direction. researchgate.net Similar analyses applied to this compound could predict the feasibility and pathways of its potential transformations, such as rearrangements or reactions involving the ethanone side chain.
Beyond activation energies, computational chemistry allows for the calculation of thermodynamic quantities like Gibbs free energy of activation (ΔG‡) and reaction rate constants (k) using Transition State Theory (TST). jcchems.comresearchgate.net The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction, while ΔG‡ is directly related to the reaction rate.
The rate constant can be estimated using the Eyring equation, which incorporates the Gibbs free energy of activation. These calculations provide a quantitative measure of reaction kinetics. Studies on 1,2,4-triazole derivatives have used these methods to evaluate kinetic parameters for thermal decomposition and isomerization reactions. researchgate.net For instance, the Gibbs free activation energies for the isomerization of a triazole-3-thione derivative were calculated to be around 29-30 kcal/mol for the favored pathway and 43-45 kcal/mol for the less favored one, demonstrating a clear kinetic preference. researchgate.net Such computational approaches are vital for predicting how this compound might behave under various reaction conditions.
| Parameter | Reaction 1 (Isomer 1 → TS → Isomer 2) | Reaction 2 (Isomer 2 → TS → Isomer 1) | Computational Method |
|---|---|---|---|
| Activation Energy (Ea) (kcal/mol) | ~43-45 | ~29-30 | CBS-QB3/DFT |
| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | ~43.3-45.2 | ~29.1-30.0 | CBS-QB3/DFT |
| Enthalpy of Activation (ΔH‡) (kcal/mol) | Positive | Positive | CBS-QB3/DFT |
Data adapted from theoretical studies on 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.net
Understanding the thermal stability and decomposition pathways of heterocyclic compounds is crucial, particularly for energetic materials or pharmaceuticals that may be subjected to heat. Theoretical investigations into the decomposition of 1,2,4-triazoles have revealed several potential mechanisms. nih.govacs.orgresearchgate.net
For the unsubstituted 1,2,4-triazole ring, a primary decomposition path involves H-transfer with a relatively high energy barrier of approximately 52 kcal/mol. nih.govacs.orgresearchgate.net This is higher than the barrier for 1,2,3-triazoles (~45 kcal/mol), indicating that the 1,2,4-triazole skeleton is comparatively more stable. nih.govacs.org Other proposed decomposition mechanisms for substituted triazoles include:
Ring-Opening: Cleavage of the N-N or C-N bonds, leading to the formation of linear intermediates.
Side-Chain Fission: For substituted triazoles, the cleavage of bonds in the substituent can be a competing initial step. For this compound, this could involve the C-C bond between the ring and the carbonyl group.
Elimination of Small Molecules: The decomposition often leads to the formation of stable molecules like N₂, HCN, and CO₂. researchgate.net
The presence of substituents dramatically affects the decomposition mechanism and stability. For example, electron-withdrawing groups like nitro groups can lower the activation energy for certain decomposition channels. nih.govacs.org The ethanone group on this compound would likewise influence its thermal stability and the specific products formed upon decomposition. Thermal analysis techniques (TGA/DSC) coupled with computational modeling can provide a comprehensive understanding of these processes.
Reaction Mechanisms and Chemical Reactivity of 1 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethanone Derivatives
Nucleophilic and Electrophilic Sites and Their Reaction Preferences
The chemical behavior of 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone is largely defined by its electrophilic and nucleophilic centers. The primary electrophilic site is the carbonyl carbon of the ethanone (B97240) group. masterorganicchemistry.com The electron-withdrawing nature of the adjacent 1,2,4-triazole (B32235) ring enhances the partial positive charge on this carbon, making it a prime target for nucleophilic attack. masterorganicchemistry.com This heightened electrophilicity is a key factor in its reaction preferences. libretexts.org
The carbon atoms of the 1,2,4-triazole ring are π-deficient, making them susceptible to nucleophilic substitution under certain conditions. chemicalbook.comnih.gov The reactivity of these sites is influenced by the electronic environment created by the substituents on the ring.
Reaction Preferences:
Nucleophilic Addition at the Carbonyl Carbon: This is a predominant reaction pathway, driven by the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Electrophilic Attack at the Triazole Nitrogens: The nitrogen atoms of the triazole ring can act as nucleophiles, reacting with various electrophiles. nih.gov
A summary of the key reactive sites is presented in the table below.
| Site | Character | Common Reactions |
| Carbonyl Carbon | Electrophilic | Nucleophilic addition |
| Triazole Nitrogens | Nucleophilic | Electrophilic substitution, Alkylation |
| Triazole Carbons | Electrophilic | Nucleophilic substitution (under harsh conditions) |
Thermal Decomposition Pathways and Energetics
The thermal decomposition of compounds containing 1,2,4-triazole rings is a complex process that can proceed through various pathways, including retro-[3+2]-cycloaddition reactions and fragmentation processes.
The retro-[3+2]-cycloaddition reaction is a potential thermal decomposition pathway for the 1,2,4-triazole ring system. This pericyclic reaction would involve the cleavage of the five-membered ring into a three-atom and a two-atom fragment. For a 1,2,4-triazole, this could theoretically result in the formation of a nitrile and a diazo-containing species. The specific fragments formed would depend on the substitution pattern of the triazole ring.
At elevated temperatures, this compound is expected to undergo fragmentation. The weaker bonds in the molecule are likely to cleave first. This could include the C-C bond between the triazole ring and the ethanone group, as well as bonds within the triazole ring itself. The decomposition of the 1,2,4-triazole ring often leads to the evolution of stable molecules like nitrogen gas (N₂). Other potential fragmentation products could include hydrogen cyanide, acetonitrile, and various small hydrocarbon radicals originating from the ethanone moiety. The exact product distribution would be dependent on the specific conditions of the thermal decomposition, such as temperature, pressure, and the presence of an inert or reactive atmosphere.
Oxidative and Reductive Transformations of the Ethanone Moiety
The ethanone group of this compound can undergo a variety of oxidative and reductive transformations, providing synthetic routes to other functionalized triazole derivatives.
Oxidative Transformations: The acetyl group can be oxidized to a carboxylic acid moiety, yielding 1-(4-methyl-4H-1,2,4-triazol-3-yl)carboxylic acid. This transformation can typically be achieved using common oxidizing agents.
Reductive Transformations: The carbonyl group of the ethanone is susceptible to reduction. Treatment with a reducing agent like sodium borohydride (B1222165) would likely convert the ketone to the corresponding secondary alcohol, 1-(1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanol). More potent reducing agents could potentially lead to the complete reduction of the carbonyl to a methylene (B1212753) group, affording 3-ethyl-4-methyl-4H-1,2,4-triazole. The difference in reactivity between carbonyl and carboxyl groups means that selective reduction is possible. libretexts.org
A summary of potential transformations is provided below.
| Transformation | Reagent/Condition | Product |
| Oxidation | Oxidizing Agent | 1-(4-Methyl-4H-1,2,4-triazol-3-yl)carboxylic acid |
| Reduction | Sodium Borohydride | 1-(1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanol) |
| Reduction | Stronger Reducing Agent | 3-Ethyl-4-methyl-4H-1,2,4-triazole |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The presence of both a reactive carbonyl group and a heterocyclic ring system in this compound makes it a valuable building block for the synthesis of fused heterocyclic systems. These reactions often proceed through an initial intermolecular reaction at the ethanone moiety, followed by an intramolecular cyclization.
For instance, reaction with a hydrazine (B178648) derivative can form a hydrazone, which can then undergo cyclization to form a triazolo-pyridazine or a related fused bicyclic system. Similarly, condensation with a compound containing both a nucleophilic group and an active methylene group can lead to the formation of various fused heterocyclic structures. The synthesis of such fused 1,2,4-triazoles is an active area of research due to the diverse biological activities exhibited by these compounds. nih.gov
Influence of Substituent Effects on Reaction Mechanisms
The reactivity of this compound derivatives is significantly modulated by the electronic and steric nature of substituents on both the triazole ring and the ethanone side chain.
Substituents on the Triazole Ring:
Electron-donating groups (EDGs) attached to the triazole ring would increase the electron density of the ring, potentially enhancing the nucleophilicity of the nitrogen atoms. Conversely, they would decrease the electrophilicity of the carbonyl carbon.
Electron-withdrawing groups (EWGs) on the triazole ring would have the opposite effect, increasing the electrophilicity of the carbonyl carbon and decreasing the nucleophilicity of the ring nitrogens. This is because EWGs make the adjacent carbonyl carbon more electron-poor and thus more reactive towards nucleophiles. masterorganicchemistry.com
Substituents on the Ethanone Moiety:
Altering the methyl group of the ethanone to a bulkier alkyl or an aryl group can introduce steric hindrance, which may impede the approach of a nucleophile to the carbonyl carbon.
The electronic properties of substituents on an aryl group in this position would also influence the electrophilicity of the carbonyl carbon through inductive and resonance effects. Studies on substituted benzaldehydes have shown a correlation between the electron-withdrawing or -donating power of a para-substituent and the charge on the carbonyl carbon, which in turn affects its electrophilicity. nih.gov
The interplay of these substituent effects can dictate the rate and outcome of chemical reactions, sometimes favoring one reaction pathway over another.
Advanced Applications of 1 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethanone and Its Core Structure in Materials Science and Green Chemistry
Role as Intermediates in the Synthesis of Complex Organic Molecules
The 1,2,4-triazole (B32235) moiety is a fundamental building block for a diverse range of complex organic molecules, including pharmaceuticals and functional materials. lifechemicals.comnih.gov Derivatives of 1,2,4-triazole are actively employed in the creation of numerous biologically active substances. lifechemicals.com The structure of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone, with its reactive acetyl group and stable N-methylated triazole ring, makes it a valuable intermediate. The ketone functionality provides a reactive site for a variety of chemical transformations, such as condensation reactions, reductions, and the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions allow for the elaboration of the molecular structure, leading to more complex and functionally diverse compounds.
The synthesis of substituted 1,2,4-triazoles can be achieved through various methods, including the cyclization of hydrazides or the reaction of amidines with reagents that provide the remaining ring atoms. organic-chemistry.orgorganic-chemistry.org For instance, one-pot multicomponent reactions have been developed for the efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines. A metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles involves the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, using DMF as a carbon source. isres.org The presence of the N-methyl group in this compound provides stability and influences the electronic properties and solubility of the molecule and its downstream products. This N-substitution is crucial as it prevents tautomerism, ensuring specific reactivity and consistent biological or material properties in the final complex molecules. The 1,2,4-triazole ring itself is often used as a stable, electron-rich scaffold that can participate in various interactions, making it a desirable feature in drug design and materials science. nih.gov
Exploration in High-Energy Density Materials and Energetic Salts
The nitrogen-rich core of the 1,2,4-triazole ring is a key feature that makes its derivatives attractive candidates for high-energy density materials (HEDMs). mdpi.comuni-muenchen.de These materials derive their energetic properties from the high positive heat of formation associated with molecules containing a high density of nitrogen-nitrogen and carbon-nitrogen bonds. Upon decomposition, these bonds break to form the highly stable dinitrogen (N₂) molecule, releasing a significant amount of energy.
Researchers have explored various 1,2,4-triazole derivatives as HEDMs, often by introducing explosophoric groups (like -NO₂, -N₃, or -NHNO₂) onto the triazole ring or by forming energetic salts. rsc.orgresearchgate.net The formation of energetic salts is a common strategy to enhance thermal stability and detonation performance while reducing sensitivity to impact and friction. rsc.orgresearchgate.net In this approach, the triazole derivative acts as either a cation or an anion, paired with an energetic counter-ion.
For instance, a series of energetic salts based on 4-amino-3-hydrazino-5-methyl-1,2,4-triazole, a compound structurally related to this compound, has been synthesized and characterized. mdpi.comresearchgate.net The incorporation of a methyl group can be effective in reducing sensitivity and increasing the decomposition temperature of energetic materials. researchgate.net One such salt, 4-amino-3-hydrazino-5-methyl-1,2,4-triazolium dinitramide, demonstrated excellent properties with a calculated detonation velocity of 8887 m·s⁻¹ and a detonation pressure of 33.9 GPa. mdpi.com Similarly, energetic salts based on a methylated guanazinium (3,4,5-triamino-1,2,4-triazole) cation have shown high detonation velocities (up to 8922 m·s⁻¹) and surprisingly low sensitivities to friction and impact. nih.gov
The table below summarizes the performance characteristics of several energetic materials based on the 1,2,4-triazole framework.
| Compound/Salt | Density (g·cm⁻³) | Decomposition Temp. (°C) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Reference |
| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium dinitramide | - | - | 8887 | 33.9 | mdpi.com |
| (E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl) diazene | - | 295 | 8802 | 32.56 | nih.gov |
| 3-(1H-1,2,4-Triazol-3-yl)furoxan | - | 229 | 8400 | 33 | researchgate.net |
| Methylguanazinium 5,5'-Azotetrazolate | 1.638 | >200 (melts with decomp.) | 8922 | - | nih.gov |
| Methylguanazinium Dinitramide | 1.642 | 129 (melts) | 8573 | - | nih.gov |
Potential in Environmental Remediation (e.g., Pollutant Removal)
The presence of multiple nitrogen heteroatoms endows the 1,2,4-triazole ring with excellent chelating properties, making its derivatives promising agents for environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions. acs.orgfrontiersin.org Heavy metals are significant environmental pollutants, and their removal from water is a critical challenge. frontiersin.orgresearchgate.net Triazole-based compounds can form stable complexes with various metal ions, effectively sequestering them from the water.
Studies have demonstrated the efficacy of different s-triazole derivatives in removing cationic contaminants like lead (Pb²⁺) and cadmium (Cd²⁺) from water. acs.org The mechanism of removal is attributed to the adsorption of the triazole compounds onto the metal ions, facilitated by the electron-donating nitrogen atoms in the heterocyclic ring. acs.org In one study, newly synthesized triazole derivatives showed high removal rates for Pb²⁺, Cd²⁺, Ca²⁺, and Mg²⁺, with efficiencies ranging from 47% to 87% depending on the specific compound structure. nih.govfrontiersin.org The presence of additional functional groups, such as thiol or amide groups, can further enhance the chelating ability and removal efficiency. acs.org For example, a derivative containing an amide group showed higher removal efficiency for Pb²⁺ and Cd²⁺ compared to its ester counterpart, suggesting the amide group enhances complex formation. acs.org
The table below presents the removal efficiencies of various triazole derivatives for different metal ions.
| Triazole Derivative Series/Compound | Target Pollutant | Removal Efficiency (%) | Reference |
| B-series compounds | Pb²⁺, Cd²⁺, Ca²⁺, Mg²⁺ | 67 - 87 | nih.govfrontiersin.org |
| C-series compounds | Pb²⁺, Cd²⁺, Ca²⁺, Mg²⁺ | 47 - 67 | nih.govfrontiersin.org |
| Compound 10b (contains -CONH₂) | Pb²⁺ | 64.77 | acs.org |
| Compound 10b (contains -CONH₂) | Cd²⁺ | 48.26 | acs.org |
| Compound 10a (contains -COOC₂H₅) | Pb²⁺ | 58.05 | acs.org |
| Compound 10a (contains -COOC₂H₅) | Cd²⁺ | 35.74 | acs.org |
Corrosion Inhibition Properties of Related Triazole Derivatives
Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govresearchgate.net Corrosion is a natural process that causes significant economic and human costs, making its prevention a crucial industrial goal. nih.gov Organic heterocyclic compounds, especially those containing nitrogen, sulfur, and oxygen atoms, are effective inhibitors because they can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net
The inhibition mechanism involves the interaction of the lone pair electrons of the heteroatoms and the π-electrons of the aromatic triazole ring with the vacant d-orbitals of the metal. nih.gov This adsorption can be either physical (electrostatic interaction) or chemical (covalent bond formation), or a combination of both. nih.gov The resulting adsorbed layer blocks the active corrosion sites on the metal surface.
Numerous studies have reported high inhibition efficiencies for various 1,2,4-triazole derivatives. For example, two novel triazole derivatives, [Tria-CO2Et] and [Tria-CONHNH2], exhibited inhibition efficiencies of over 95% for mild steel in 1.0 M HCl at a concentration of 1.0 × 10⁻³ M. nih.gov The effectiveness of these inhibitors is often maintained even at elevated temperatures. nih.gov The molecular structure of the triazole derivative significantly influences its inhibition performance, with factors like the nature of substituents, electron density distribution, and molecular size playing important roles. researchgate.net
The following table summarizes the corrosion inhibition performance of selected triazole derivatives.
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |
| [Tria-CO2Et] | Mild Steel | 1.0 M HCl | 1.0 × 10⁻³ | 95.3 | nih.gov |
| [Tria-CONHNH2] | Mild Steel | 1.0 M HCl | 1.0 × 10⁻³ | 95.0 | nih.gov |
| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole | Mild Steel | 2 M H₃PO₄ | 1.0 × 10⁻³ | 86 | nih.gov |
| 5-hexyldecylsulfanyl-1,2,4-triazole | Mild Steel | 1.0 M HCl | 5.0 × 10⁻³ | 94.6 | nih.gov |
Q & A
Q. What are the common synthetic routes for 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanone and its derivatives?
A typical synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone with thiol-containing triazole derivatives in acetone with K₂CO₃ as a base yields S-substituted derivatives . Refluxing in ethanol with glacial acetic acid as a catalyst is often employed for cyclization or condensation steps . Solvent removal under reduced pressure and recrystallization (e.g., using ethanol) are standard purification methods .
Q. What crystallographic techniques are recommended for determining the structure of this compound derivatives?
Single-crystal X-ray diffraction using instruments like the Stoe IPDS II diffractometer is critical. Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts . Refinement with SHELXL (part of the SHELX suite) is widely adopted for small-molecule crystallography, leveraging its robustness in handling high-resolution data . Visualization software like ORTEP-3 or WinGX aids in modeling and validating molecular geometry .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Perform reactions in a fume hood to mitigate inhalation risks . Waste disposal must follow institutional protocols, with hazardous byproducts (e.g., halogenated solvents) handled by certified waste management services .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) optimize the synthesis and predict molecular geometry of this compound derivatives?
DFT calculations (e.g., using Gaussian or ORCA) validate experimental geometries and predict electronic properties. For instance, comparing computed bond lengths/angles with X-ray data confirms structural accuracy . Transition state analysis can identify kinetic barriers in synthesis pathways, guiding reagent selection (e.g., base strength in nucleophilic substitutions) .
Q. What methodological approaches effectively analyze the antimicrobial activity of this compound derivatives?
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are standard. For Pseudomonas aeruginosa, MIC values as low as 31.25 µg/mL have been reported for derivatives with pyridinyl substituents . High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (e.g., GC-MS) ensures compound purity and stability during bioactivity testing .
Q. How does substituent variation at the triazole ring influence biological activity and physicochemical properties?
Electron-withdrawing groups (e.g., -Cl, -F) enhance antimicrobial potency by increasing electrophilicity. For example, fluorophenyl derivatives show improved activity over methyl-substituted analogs . LogP calculations (via software like ChemAxon) predict lipophilicity, correlating with membrane permeability. Substituent steric effects can also modulate binding to enzymatic targets (e.g., cytochrome P450) .
Q. How can researchers resolve data contradictions in crystallographic studies of this compound derivatives?
Cross-validate refinement parameters (e.g., thermal displacement factors) using multiple software tools (SHELXL vs. OLEX2). Twinning or disorder in crystals may require alternative space group assignments or constraints . Pairing experimental data with computational models (DFT-optimized geometries) resolves ambiguities in bond orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
